Ethyl 4-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}piperazine-1-carboxylate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrazine moiety, and a phenylthio group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenylthio Group: The phenylthio group is introduced via nucleophilic substitution reactions, often using thiophenol as a reagent.
Formation of the Piperidine Ring: The piperidine ring is constructed through cyclization reactions involving suitable amine precursors.
Coupling Reactions: The final step involves coupling the pyrazine and piperidine moieties using carboxamide linkages under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under specific conditions to yield dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles are used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine and piperidine derivatives.
Scientific Research Applications
Ethyl 4-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}piperazine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-phenylpyrazine-2-carboxamide: Shares the pyrazine and carboxamide moieties but lacks the piperidine ring.
N-butyl-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: Contains a pyrazine ring and piperazine moiety but differs in the overall structure.
Uniqueness
Ethyl 4-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}piperazine-1-carboxylate is unique due to its combination of a piperidine ring, pyrazine moiety, and phenylthio group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O4/c1-3-19-5-7-21(8-6-19)34-23-17-22(26-18-27-23)28-11-9-20(10-12-28)24(31)29-13-15-30(16-14-29)25(32)33-4-2/h5-8,17-18,20H,3-4,9-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWGOXMWWPDCQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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